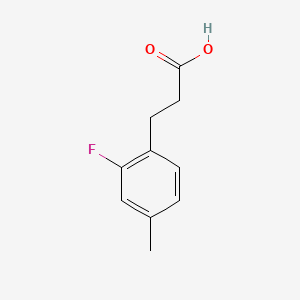

3-(2-Fluoro-4-methylphenyl)propionic acid

Descripción general

Descripción

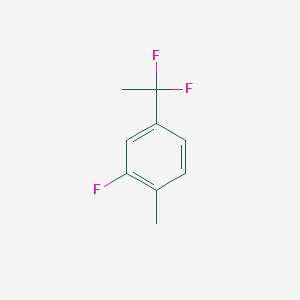

3-(2-Fluoro-4-methylphenyl)propionic acid is a chemical compound with the CAS Number: 166251-34-9 . It is a solid substance at ambient temperature . The IUPAC name for this compound is 3-(4-fluoro-2-methylphenyl)propanoic acid .

Synthesis Analysis

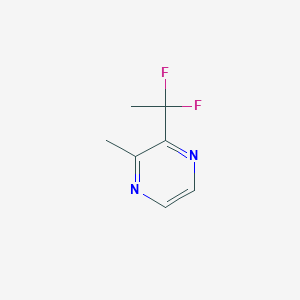

The synthesis of 3-(2-Fluoro-4-methylphenyl)propionic acid has been achieved by TiCl4 mediated alkylation of the corresponding (4R)-4-benzyl-3-[3-(2-fluoro-4-methoxyphenyl-, 2-fluoro-4-methylphenyl-, 2,4-dimethylphenyl-)propionyl]-2-oxazolidinones, followed by hydrolysis of the chiral auxiliary . The product was dried at the pump to give 3-(2-fluoro-4-methoxyphenyl)propionic acid .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11FO2/c1-7-6-9(11)4-2-8(7)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

The molecular weight of 3-(2-Fluoro-4-methylphenyl)propionic acid is 182.19 . It is a solid substance at ambient temperature .Aplicaciones Científicas De Investigación

Enantioselective Synthesis

3-(2-Fluoro-4-methylphenyl)propionic acid is utilized in the enantioselective synthesis of chiral building blocks. For example, Parsons et al. (2004) achieved the synthesis of 2-benzyloxymethyl-3-(2-fluoro-4-methylphenyl)propionic acid through TiCl4 mediated alkylation, followed by hydrolysis. This process contributes to the creation of chiral molecules with potential pharmaceutical applications (Parsons et al., 2004).

Asymmetric Decarboxylation

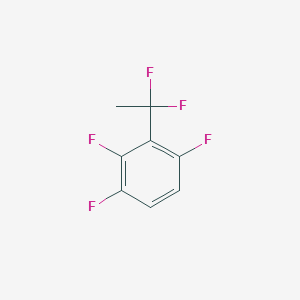

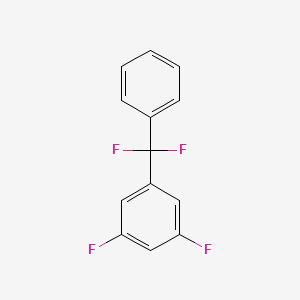

In the enzymatic synthesis of pharmaceutical compounds, 3-(2-Fluoro-4-methylphenyl)propionic acid derivatives have been used. Terao et al. (2003) described the preparation of α-Methyl-α-(2-fluoro-4-biphenylyl)propionic acid (flurbiprofen) via asymmetric decarboxylation catalyzed by an enzyme. This highlights its role in producing optically active pharmaceutical ingredients (Terao et al., 2003).

Electrocatalytic Hydrogenation

Raju et al. (2002) investigated the electrochemical hydrogenation of 2-(2-fluoro-4-biphenyl) propenoic acid, demonstrating its utility in producing aryl-2-propionic acids like flurbiprofen and isoprofen through electrocatalysis. This method offers an alternative to traditional chemical hydrogenation processes (Raju et al., 2002).

DFT Zwitterion Model Study

Pallavi and Tonannavar (2020) utilized 3-Amino-3-(4-fluorophenyl)propionic acid to study zwitterionic monomer and dimer structures through ab initio and DFT calculations. Their research provides insights into the vibrational and electronic structure of this non-proteinogenic amino acid, demonstrating its relevance in computational chemistry and molecular modeling (Pallavi & Tonannavar, 2020).

Organic Synthesis Intermediate

Investigation of Fluorine-Containing Natural Products

Aldemir et al. (2014) examined a putative fluorinated natural product from Streptomyces sp. TC1, which included 3-(3,5-di-tert-butyl-4-fluorophenyl)propionic acid. This study underscores the rarity and significance of fluorine-containing natural products in bacterial secondary metabolites (Aldemir et al., 2014).

Antibacterial and Antifungal Activities

Husain et al. (2006) synthesized derivatives of 3-(2-Fluoro-4-methylphenyl)propionic acid and evaluated their antibacterial and antifungal activities. The study demonstrated considerable antifungal and moderate antibacterial activities, indicating potential applications in medicinal chemistry (Husain et al., 2006).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Direcciones Futuras

Propiedades

IUPAC Name |

3-(2-fluoro-4-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-7-2-3-8(9(11)6-7)4-5-10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQOAGAGIHCHXLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Fluoro-4-methylphenyl)propionic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

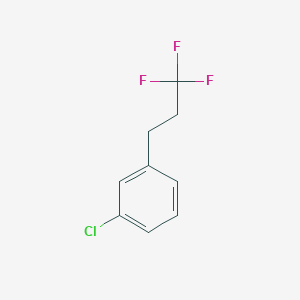

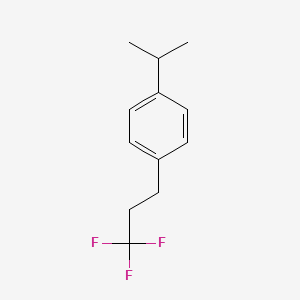

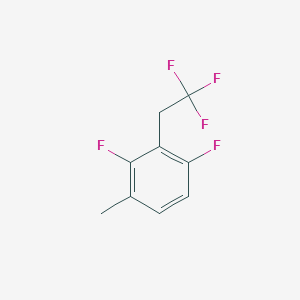

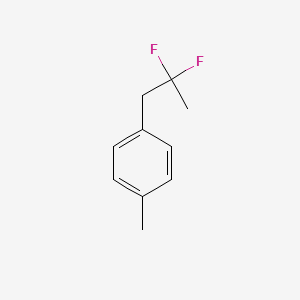

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine hydrochloride](/img/structure/B1390643.png)